Osteostatin (human)

Osteoclast Differentiation NFATc1 Bone Resorption

Select Osteostatin (human) for bone research requiring PTH1R-independent mechanisms. This 33-amino acid PTHrP 107-139 fragment signals via Src-mediated VEGFR2 transactivation—not cAMP—making it fundamentally distinct from Teriparatide or Abaloparatide. It directly inhibits osteoclast differentiation (100-500 nM) via NFATc1 downregulation and uniquely restores MSC osteogenic differentiation under hypoxia (200 nM). Ideal for VEGFR2 crosstalk studies, osteoclastogenesis assays, hypoxia-mimicking 3D bone models, and biomaterial coating. NOT interchangeable with N-terminal PTH/PTHrP analogs.

Molecular Formula C142H228N42O58
Molecular Weight 3451.6 g/mol
CAS No. 137348-10-8
Cat. No. B165123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteostatin (human)
CAS137348-10-8
Synonymsparathyroid hormone-related protein (107-139)
PTHrP (107-139)
PtHrP-(107-139)
Molecular FormulaC142H228N42O58
Molecular Weight3451.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N
InChIInChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1
InChIKeyOGWYPOZJKVZDEZ-SZCRPAFJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osteostatin (human) CAS 137348-10-8: Baseline Overview for Scientific Procurement


Osteostatin (human) (CAS 137348-10-8) is the 107-139 C-terminal fragment of Parathyroid Hormone-related Protein (PTHrP) [1]. This 33-amino acid peptide encompasses the highly conserved pentapeptide sequence TRSAW (residues 107-111) which is the core bioactive domain [1]. Unlike the N-terminal PTHrP fragments that act through the canonical PTH/PTHrP type 1 receptor (PTH1R) to stimulate adenylyl cyclase and elevate cAMP, Osteostatin operates via a distinct, non-PTH1R receptor to exert its biological effects on bone cells [2].

Why Generic PTH/PTHrP Analogs Cannot Substitute for Osteostatin (human)


Direct substitution of Osteostatin (human) with other PTH or PTHrP fragments, such as Teriparatide (PTH 1-34) or Abaloparatide (PTHrP 1-34 analog), is scientifically invalid due to fundamentally divergent signaling pathways and resultant biological profiles. Osteostatin signals through a non-PTH1R receptor and Src/VEGFR2-dependent mechanisms, whereas N-terminal fragments act via PTH1R and cAMP [1]. Critically, this receptor divergence translates into distinct, and often opposing, functional outcomes on bone cells; for example, Osteostatin directly inhibits osteoclast differentiation and activity, a property not shared by N-terminal anabolic agents [2]. Consequently, in experimental contexts requiring specific anti-resorptive, anti-inflammatory, or PTH1R-independent osteogenic actions, substituting Osteostatin with a generic PTH/PTHrP analog will not reproduce the desired experimental outcomes and may confound results.

Quantitative Evidence Guide: Differentiating Osteostatin (human) from PTHrP Analogs for Procurement Decisions


Osteostatin Inhibits Osteoclast Differentiation via NFATc1, While PTHrP (1-36) Stimulates Osteoclastogenesis

Osteostatin (PTHrP 107-111) dose-dependently inhibits human osteoclast differentiation, an effect opposite to that of the N-terminal anabolic peptide PTHrP (1-36). In a direct in vitro comparison using human peripheral blood mononuclear cells, PTHrP (1-36) stimulates osteoclastogenesis, whereas Osteostatin reduces it by downregulating the master transcription factor NFATc1 [1].

Osteoclast Differentiation NFATc1 Bone Resorption

Osteostatin Activates a Distinct Src/VEGFR2 Signaling Axis, Divergent from cAMP-Dependent PTH1R Agonists

Unlike N-terminal PTHrP fragments that activate adenylyl cyclase via PTH1R, Osteostatin engages a unique signaling pathway involving Src kinase-mediated VEGFR2 transactivation. Quantitative immunoblotting shows Osteostatin (100 nM) maximally increases VEGFR2 phosphorylation at Tyr-1059 within 5-10 min, an effect abrogated by Src inhibitors but independent of VEGF ligand [1]. In contrast, PTHrP (1-36) signals through PTH1R to increase cAMP [2].

Signal Transduction VEGFR2 Src Kinase

Osteostatin Directly Inhibits TRAcP Activity in Osteoclasts with High Potency (EC50 ~0.5 pM)

Osteostatin demonstrates exceptional potency in directly inhibiting tartrate-resistant acid phosphatase (TRAcP) activity, a key marker of osteoclast function. In cultured rat osteoclasts, Osteostatin reduced TRAcP activity with a half-maximal effective concentration of approximately 5 × 10⁻¹³ M (0.5 pM) and a maximal inhibition of 50% of control [1]. This direct inhibition of a functional osteoclast enzyme is not a reported feature of the PTH1R-agonizing N-terminal peptides.

Tartrate-Resistant Acid Phosphatase Osteoclast Activity Anti-Resorptive

In Vivo Anti-Resorptive Efficacy of Osteostatin: 70% Reduction in Osteoclast Number vs. Vehicle Control

Osteostatin (PTHrP 107-139) demonstrates robust anti-resorptive activity in vivo, a functional characteristic that distinguishes it from anabolic N-terminal peptides. In a mouse calvarial injection model, local administration of PTHrP-(107-139) over 5 days led to a 70% decrease in osteoclast number (P < 0.001) and a 50% decrease in eroded perimeter (P = 0.001) compared to vehicle control [1]. This contrasts sharply with the in vivo effects of PTH (1-34) or PTHrP (1-34), which primarily stimulate bone formation and can indirectly increase resorption markers with chronic use.

In Vivo Bone Resorption Osteoclast Inhibition Calvarial Model

Osteostatin Reverses Hypoxia-Induced Suppression of MSC Osteogenesis, a Context Not Addressed by N-Terminal PTHrP Analogs

Under hypoxic conditions (1% O2), which mimic the bone defect microenvironment, Osteostatin (200 nM) significantly enhances mesenchymal stem cell (MSC) proliferation and restores osteogenic differentiation that is otherwise suppressed by hypoxia [1]. Specifically, alkaline phosphatase (ALP) activity, a marker of early osteogenesis, was increased by 2.8-fold in Osteostatin-treated hypoxic MSCs compared to hypoxic controls. This beneficial effect in a hypoxic context has not been reported for N-terminal PTHrP fragments.

Mesenchymal Stem Cells Hypoxia Osteogenic Differentiation

Prioritized Research and Application Scenarios for Osteostatin (human) Based on Differential Evidence


Investigating PTH1R-Independent Bone Anabolism and VEGFR2 Crosstalk

Utilize Osteostatin (human) as the definitive tool to dissect PTH1R-independent osteogenic mechanisms. As demonstrated, Osteostatin signals through Src-mediated VEGFR2 transactivation, not cAMP [1]. This makes it the ideal reagent for studies focused on VEGFR2 crosstalk in bone, the role of Src kinases in osteoblast function, or in cellular models where PTH1R is absent or genetically ablated. Use at concentrations of 100 nM for maximal VEGFR2 phosphorylation in MC3T3-E1 or UMR-106 cells [1]. [1]

Screening and Validation of Pure Anti-Resorptive Agents in Osteoclastogenesis Assays

Leverage Osteostatin's unique capacity to directly and potently inhibit osteoclast differentiation without affecting mature osteoclast resorptive function. In human peripheral blood mononuclear cell (PBMC) cultures stimulated with M-CSF and RANKL, Osteostatin (100-500 nM) reliably reduces osteoclast formation by downregulating NFATc1 [2]. This provides a clean, specific readout for osteoclastogenesis inhibition, avoiding the confounding pro-osteoclastogenic effects of N-terminal PTHrP peptides [2]. [2]

Modeling Bone Regeneration in Hypoxic Microenvironments (e.g., Fracture, Critical Defects)

Apply Osteostatin in vitro or in vivo to study and enhance bone repair under hypoxia. Osteostatin (200 nM) uniquely restores osteogenic differentiation of MSCs suppressed by 1% O2, increasing ALP activity 2.8-fold [3]. This property is not shared by N-terminal PTHrP analogs, making Osteostatin the peptide of choice for developing therapeutic strategies for ischemic bone defects or for engineering hypoxia-mimicking 3D culture systems for bone tissue engineering [3]. [3]

Functionalizing Biomaterial Scaffolds for Osteoinductive Implants with Short-Term Burst Release

Coat porous titanium or bioceramic scaffolds with Osteostatin to enhance early bone regeneration. As shown in a rat critical-sized defect model, Osteostatin-coated porous titanium implants (coated via 100 nM solution soak) significantly increased bone regeneration (p=0.005) and improved early mechanical recovery (66% vs. 53% of original femur torque strength for uncoated controls) [4]. The ~81% burst release within 24h [4] suggests optimal utility in applications where a high local concentration of osteoinductive signal is needed immediately post-implantation. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osteostatin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.